3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol
CAS No.:
Cat. No.: VC17633315
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 3-[3-(aminomethyl)oxolan-3-yl]pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C9H18N2O2/c10-5-8(2-4-13-7-8)9(12)1-3-11-6-9/h11-12H,1-7,10H2 |
| Standard InChI Key | BAOHQAXOBALIMT-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1(C2(CCOC2)CN)O |
Introduction
Structural Characteristics and Molecular Properties
3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol (IUPAC name: 3-[3-(aminomethyl)oxolan-3-yl]pyrrolidin-3-ol) is a bicyclic organic compound comprising a pyrrolidine ring fused to an oxolane (tetrahydrofuran) moiety. The pyrrolidine ring features a hydroxyl group at the 3-position, while the oxolane ring is substituted with an aminomethyl group at the analogous position. This arrangement confers dual functionality, combining the hydrophilic properties of the hydroxyl group with the basicity of the primary amine.
Molecular Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol |
| Canonical SMILES | C1CNCC1(C2(CCOC2)CN)O |
| Topological Polar Surface Area | 64.3 Ų |
The compound’s fused ring system imposes steric constraints that may enhance binding specificity to biological targets. Computational models suggest moderate lipophilicity (LogP ≈ 0.98), indicating balanced membrane permeability and solubility.
Synthetic Methodologies
While detailed synthetic protocols remain proprietary, general routes for analogous bicyclic amines suggest a multi-step strategy involving:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives via intramolecular Schiff base formation.
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Oxolane Ring Construction: Acid-catalyzed cyclization of diols or epoxide intermediates.
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Functionalization: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.
Key challenges include controlling stereochemistry at the 3-positions of both rings and minimizing side reactions during cyclization. Industrial-scale production likely employs continuous flow reactors to optimize temperature and catalyst loading, though specific conditions are undisclosed.
Biological Activities and Hypothetical Applications
The compound’s structure suggests potential interactions with enzymes and receptors requiring hydrogen-bond donors/acceptors and cationic centers.
Hypothesized Biological Targets
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Neurological Receptors: The hydroxyl and amine groups may engage GABA₃ or NMDA receptor pockets.
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Enzyme Inhibition: Rigid bicyclic structure could inhibit proteases or kinases via active-site occlusion.
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Antimicrobial Activity: Structural analogs demonstrate moderate activity against Gram-positive pathogens.
In silico docking studies predict moderate affinity (Kᵢ ≈ 10–50 μM) for bacterial biotin carboxylase, though experimental validation is pending.
Comparative Analysis with Structural Analogs
The table below contrasts 3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol with related bicyclic amines:
| Compound | Molecular Formula | Key Functional Groups | Potential Applications |
|---|---|---|---|
| 3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol | C₉H₁₈N₂O₂ | Hydroxyl, aminomethyl | Enzyme inhibition, chiral synthesis |
| Pyrrolidin-3-yl-methanol | C₅H₁₁NO | Hydroxymethyl | Intermediate in β-proline synthesis |
| 3-(Aminomethyl)azetidin-3-ol | C₆H₁₂N₂O | Azetidine ring, aminomethyl | Metabolic stability studies |
The target compound’s oxolane ring enhances conformational rigidity compared to monocyclic analogs, potentially improving target selectivity.
Future Research Priorities
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Synthetic Optimization: Screen catalysts (e.g., Grubbs’ catalyst for ring-closing metathesis) to improve yield and stereochemical control.
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Biological Profiling: Conduct in vitro assays against kinase panels and microbial strains to quantify activity.
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Computational Modeling: Use molecular dynamics to predict metabolic stability and toxicity profiles.
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Structure-Activity Relationships (SAR): Systematically modify substituents to delineate pharmacophoric elements.
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